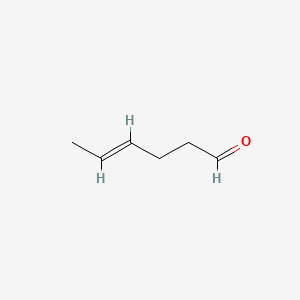

4-Hexenal

Description

Structure

3D Structure

Properties

CAS No. |

2100-19-8 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

(E)-hex-4-enal |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-3,6H,4-5H2,1H3/b3-2+ |

InChI Key |

DPCMFIRORYQTCL-NSCUHMNNSA-N |

SMILES |

CC=CCCC=O |

Isomeric SMILES |

C/C=C/CCC=O |

Canonical SMILES |

CC=CCCC=O |

density |

0.824-0.832 |

Other CAS No. |

25166-87-4 4634-89-3 |

physical_description |

Colourless liquid; Green vegetable aroma |

Pictograms |

Irritant |

solubility |

Soluble in hexane and diethyl ether; insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of (Z)-4-Hexenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of (Z)-4-Hexenal. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

(Z)-4-Hexenal, also known as cis-4-Hexenal, is a volatile organic compound belonging to the aldehyde class of molecules. It is recognized for its characteristic fresh, green, and grassy aroma and is found as a natural volatile component in various plants, including onions.[1][2] Its chemical structure consists of a six-carbon chain with a cis-configured double bond between the fourth and fifth carbon atoms and a terminal aldehyde functional group.

Quantitative Physical Characteristics

The following table summarizes the key quantitative physical and chemical properties of (Z)-4-Hexenal, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O | [1][3][4] |

| Molecular Weight | 98.14 g/mol | [3][5][6] |

| Boiling Point | 125.00 to 129.00 °C @ 760.00 mm Hg73.00 to 75.00 °C @ 100.00 mm Hg127.17 °C @ 760 mmHg | [3][4][5] |

| Melting Point | -78 °C (estimate) | [6] |

| Density | 0.958-0.971 g/cm³0.828 g/cm³ | [3][5][6] |

| Refractive Index | 1.428-1.432 @ 20.00 °C1.422 | [3][5][7] |

| Flash Point | 17.78 °C (64.00 °F) TCC | [4][5] |

| Water Solubility | Slightly soluble5261 mg/L @ 25 °C (estimated) | [3][5] |

| Solubility in Organic Solvents | Soluble in ethanol, ethers, and most fixed oils | [3][7] |

| Vapor Pressure | 11.264 mmHg at 25°C | [4][8] |

| logP | 1.64 | [6][9] |

Qualitative Physical Characteristics

-

Physical State: (Z)-4-Hexenal is a colorless to pale yellow liquid at room temperature.[1][3]

-

Odor Profile: It possesses a strong, characteristic green and grassy odor.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical characteristics of (Z)-4-Hexenal are crucial for quality control and research purposes. Below are generalized methodologies for key experiments.

4.1. Determination of Boiling Point

The boiling point of a volatile aldehyde like (Z)-4-Hexenal can be determined using a micro-boiling point or distillation method.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: A small-scale distillation apparatus or a Thiele tube setup, a calibrated thermometer, a heating mantle or oil bath, and a capillary tube.

-

Procedure (Thiele Tube Method):

-

A small amount of (Z)-4-Hexenal is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing mineral oil.

-

The Thiele tube is gently heated, causing a stream of bubbles to emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

-

4.2. Determination of Density

The density of liquid (Z)-4-Hexenal can be measured using a pycnometer or a digital density meter.

-

Principle: Density is defined as the mass of a substance per unit volume.

-

Apparatus: A pycnometer of a known volume, an analytical balance, and a temperature-controlled water bath.

-

Procedure (Pycnometer Method):

-

The empty pycnometer is accurately weighed.

-

The pycnometer is filled with (Z)-4-Hexenal, ensuring no air bubbles are present, and the excess liquid is removed.

-

The filled pycnometer is brought to a constant temperature in a water bath.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (filled weight - empty weight) by the known volume of the pycnometer.[1][11]

-

4.3. Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is a characteristic property.

-

Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance.

-

Apparatus: An Abbe refractometer and a constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of (Z)-4-Hexenal are placed on the prism of the refractometer.

-

The prism is closed, and the temperature is allowed to equilibrate.

-

The light source is adjusted, and the eyepiece is focused until the dividing line between the light and dark fields is sharp.

-

The refractive index is read from the instrument's scale.[3][12]

-

4.4. Determination of Solubility in Water

A qualitative or quantitative determination of solubility can be performed.

-

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

-

Apparatus: Test tubes, vortex mixer, and analytical balance (for quantitative analysis).

-

Procedure (Qualitative):

-

A small, measured amount of (Z)-4-Hexenal is added to a test tube containing a known volume of water.

-

The mixture is vigorously agitated using a vortex mixer.

-

The mixture is allowed to stand and observed for the presence of a single phase (soluble) or two distinct phases (insoluble/slightly soluble).[7][9]

-

4.5. Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation and purity assessment of (Z)-4-Hexenal.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aldehyde proton of (Z)-4-Hexenal is expected to appear as a highly deshielded signal (around 9-10 ppm). Protons adjacent to the double bond and the carbonyl group will also show characteristic chemical shifts and coupling patterns.[13][14]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (around 190-200 ppm).[15]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For aldehydes, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often employed to improve analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[4][16][17]

-

Biosynthesis Pathway

(Z)-4-Hexenal, as a C6-aldehyde or "green leaf volatile," is biosynthesized in plants through the lipoxygenase (LOX) pathway. This pathway is typically initiated by tissue damage. While the specific pathway for (Z)-4-Hexenal is not as extensively studied as that for its isomer, (Z)-3-hexenal, the general mechanism is understood to be similar.

Caption: Biosynthesis of C6-aldehydes via the Lipoxygenase (LOX) pathway.

Experimental Workflow for Aldehyde Analysis

The analysis of volatile aldehydes like (Z)-4-Hexenal from a sample matrix typically involves extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.

References

- 1. mt.com [mt.com]

- 2. benchchem.com [benchchem.com]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. benchchem.com [benchchem.com]

- 5. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. ucc.ie [ucc.ie]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. wjec.co.uk [wjec.co.uk]

- 12. pubs.aip.org [pubs.aip.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. fiveable.me [fiveable.me]

- 16. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

trans-4-Hexenal CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-4-Hexenal, a volatile unsaturated aldehyde. It covers its chemical and physical properties, synthesis, analytical protocols, and its role in biological systems, particularly in the context of lipid peroxidation.

Core Chemical and Physical Data

trans-4-Hexenal, with the CAS number 25166-87-4, is a colorless liquid characterized by a green, vegetable-like aroma.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 25166-87-4 | [1] |

| Molecular Formula | C6H10O | [1] |

| Molecular Weight | 98.14 g/mol | [1] |

| Boiling Point | 73.00 to 75.00 °C @ 100.00 mm Hg | [1] |

| Density | 0.824-0.832 g/cm³ | [1] |

| Refractive Index | 1.417-1.424 | [1] |

| Solubility | Soluble in hexane (B92381) and diethyl ether; insoluble in water. Soluble in ethanol. | [1] |

Synthesis of trans-4-Hexenal

The synthesis of trans-4-Hexenal can be achieved through various organic chemistry methodologies. Two common and effective routes are the Swern oxidation of the corresponding alcohol, trans-4-hexen-1-ol, and the Wittig reaction between propanal and a suitable phosphonium (B103445) ylide.

Experimental Protocol: Swern Oxidation of trans-4-Hexen-1-ol

This method provides a mild and high-yield route to trans-4-Hexenal, avoiding the over-oxidation to the carboxylic acid.

Materials and Reagents:

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

trans-4-Hexen-1-ol

-

Triethylamine (B128534) (Et3N)

-

Dichloromethane (B109758) (CH2Cl2), anhydrous

-

Argon or Nitrogen gas

-

Dry ice/acetone bath

Procedure:

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (Argon or Nitrogen), cooled to -78 °C using a dry ice/acetone bath, add a solution of dimethyl sulfoxide (2.7 equivalents) in dichloromethane dropwise over 5 minutes.

-

Stir the reaction mixture for 15 minutes at -78 °C.

-

Add a solution of trans-4-hexen-1-ol (1.0 equivalent) in dichloromethane dropwise over 5 minutes.

-

Continue stirring for 30 minutes at -78 °C.

-

Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and then add water to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford trans-4-Hexenal.

Experimental Protocol: Wittig Reaction

The Wittig reaction offers a versatile method for the stereoselective synthesis of alkenes. For trans-4-Hexenal, a stabilized ylide is typically employed to favor the formation of the (E)-alkene.

Materials and Reagents:

-

Sodium hydride (NaH) or other suitable strong base

-

Anhydrous Tetrahydrofuran (THF)

-

Propanal

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Ylide Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend (3-carboxypropyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Wittig Reaction: Cool the resulting ylide solution back to 0 °C.

-

Slowly add a solution of propanal (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and carefully concentrate the solvent in vacuo at a low temperature.

-

Purify the crude product by flash column chromatography on silica gel to isolate trans-4-Hexenal.

Analytical Protocols

Accurate identification and quantification of trans-4-Hexenal are crucial for its application in research and industry. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

Experimental Protocol: GC-MS Analysis

This protocol is suitable for the analysis of trans-4-Hexenal in various matrices, including food and biological samples.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Headspace autosampler with Solid-Phase Microextraction (SPME) capabilities

-

SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)

Procedure:

-

Sample Preparation: Place a known amount of the sample (e.g., 1-5 mL of a liquid or 1-5 g of a solid) into a 20 mL headspace vial. For quantitative analysis, add a known amount of an internal standard (e.g., d12-hexanal).

-

SPME Extraction: Equilibrate the sample vial at a controlled temperature (e.g., 40 °C) for a set time (e.g., 15 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

GC-MS Analysis:

-

Injection: Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250 °C) for thermal desorption of the analytes onto the column.

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). A typical oven temperature program starts at 40 °C, holds for 2 minutes, then ramps to 250 °C at 10 °C/min, and holds for 5 minutes.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (e.g., m/z 35-350) for identification and in selected ion monitoring (SIM) mode for quantification.

-

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of trans-4-Hexenal.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified trans-4-Hexenal in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum. Key expected signals include:

-

Aldehydic proton (CHO) around δ 9.5-9.8 ppm (triplet).

-

Olefinic protons (-CH=CH-) in the range of δ 5.3-5.6 ppm (multiplets).

-

Allylic and other aliphatic protons between δ 1.6-2.5 ppm.

-

Terminal methyl protons (-CH3) around δ 0.9-1.0 ppm (triplet).

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum. Key expected signals include:

-

Carbonyl carbon (C=O) around δ 202 ppm.

-

Olefinic carbons (-C=C-) in the region of δ 120-135 ppm.

-

Aliphatic carbons between δ 13-45 ppm.

-

-

Biological Significance and Signaling Pathways

While direct signaling pathways for trans-4-Hexenal are not extensively documented, its structural similarity to other biologically active aldehydes, such as 4-hydroxy-2-hexenal (HHE), suggests potential involvement in related biological processes. HHE is a major product of the lipid peroxidation of n-3 polyunsaturated fatty acids (PUFAs) and is a known mediator of oxidative stress.[2][3]

Lipid Peroxidation and Formation of Related Aldehydes

Lipid peroxidation is a process where oxidants like free radicals attack lipids containing carbon-carbon double bonds, especially polyunsaturated fatty acids. This process leads to the formation of a variety of reactive aldehydes. The formation of 4-hydroxy-2-hexenal (HHE) from n-3 PUFAs is a well-established pathway.

Caption: Formation of 4-hydroxy-2-hexenal (HHE) via lipid peroxidation of n-3 PUFAs.

Potential Signaling Roles

Given that HHE, a close analog of trans-4-Hexenal, is known to modulate cellular signaling pathways involved in apoptosis and inflammation, it is plausible that trans-4-Hexenal could have similar biological activities.[2] HHE has been shown to be neurotoxic and can deplete cellular glutathione (B108866) levels.[4] Further research is needed to elucidate the specific signaling pathways that may be affected by trans-4-Hexenal.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of trans-4-Hexenal.

Caption: A logical workflow for the synthesis and analysis of trans-4-Hexenal.

References

- 1. trans-4-Hexenal | C6H10O | CID 5283308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trans-4-hydroxy-2-hexenal, a product of n-3 fatty acid peroxidation: make some room HNE. - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Routes to 4-Hydroxynonenal: Fundamental Issues in the Mechanisms of Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers and Stereoisomers of 4-Hexenal

Abstract: 4-Hexenal, an unsaturated aldehyde with the molecular formula C₆H₁₀O, is a molecule of interest in various chemical and biological fields. Its isomers, particularly its geometric isomers, exhibit distinct physicochemical properties that influence their reactivity, sensory perception, and utility. This technical guide provides a comprehensive overview of the isomers and stereoisomers of this compound, detailing their properties, experimental protocols for their synthesis and analysis, and logical workflows for their identification. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Isomerism in this compound

Isomers are compounds that share the same molecular formula but have different structural arrangements. For this compound (C₆H₁₀O), isomerism is primarily manifested in two forms: stereoisomerism and structural isomerism.

Stereoisomers of this compound

Stereoisomers have the same molecular formula and sequence of bonded atoms (constitution), but they differ in the three-dimensional orientations of their atoms in space.

Geometric (E/Z) Isomerism: The presence of a carbon-carbon double bond at the C4 position restricts rotation, leading to two geometric isomers: (E)-4-hexenal and (Z)-4-hexenal.[1] The designations E (entgegen, German for "opposite") and Z (zusammen, German for "together") are used to describe the arrangement of substituents around the double bond based on Cahn-Ingold-Prelog (CIP) priority rules.[2]

-

(E)-4-Hexenal (trans-4-Hexenal): The higher priority groups (the ethyl group and the propanal group) are on opposite sides of the double bond.

-

(Z)-4-Hexenal (cis-4-Hexenal): The higher priority groups are on the same side of the double bond.

Optical Isomerism (Enantiomers): this compound (CH₃-CH=CH-CH₂-CH₂-CHO) is not chiral as it does not possess a stereocenter (a carbon atom bonded to four different groups). Therefore, it does not have enantiomers and is optically inactive.

Structural Isomers of Hexenal (B1195481)

Structural isomers share the same molecular formula (C₆H₁₀O) but differ in the connectivity of their atoms. The primary positional isomers of hexenal are defined by the location of the C=C double bond.[1]

-

2-Hexenal: Exists as (E) and (Z) isomers. (E)-2-hexenal is commonly known as "leaf aldehyde."

-

3-Hexenal: Exists as (E) and (Z) isomers. (Z)-3-hexenal is known for its distinct fresh-cut grass aroma.[3]

-

5-Hexenal: The double bond is at a terminal position, so it does not exhibit geometric isomerism.[1]

Other structural isomers include branched-chain aldehydes such as methyl-pentenals.

Physicochemical and Spectroscopic Data

The different spatial arrangements of atoms in (E)- and (Z)-4-hexenal lead to variations in their physical and spectroscopic properties. These differences are critical for their separation and identification.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | (E)-4-Hexenal (trans) | (Z)-4-Hexenal (cis) | Reference(s) |

| Molecular Weight | 98.14 g/mol | 98.14 g/mol | [4] |

| Boiling Point | 73-75 °C @ 100 mmHg | 125-129 °C @ 760 mmHg | [4][5] |

| Density | 0.824-0.832 g/cm³ | 0.958-0.971 g/cm³ (predicted) | [4][5] |

| Refractive Index | 1.417-1.424 | 1.428-1.432 | [4][5] |

| Odor Profile | Green, vegetable | Not well-defined | [4][6] |

Table 2: Key Spectroscopic Data for Isomer Identification

| Spectroscopic Technique | Feature | (E)-4-Hexenal | (Z)-4-Hexenal |

| ¹H NMR | Aldehyde proton (CHO) | ~9.7 ppm | ~9.7 ppm |

| Olefinic protons (CH=CH) | ~5.4 ppm | ~5.4 ppm | |

| Coupling Constant (J) for olefinic protons | ~15 Hz (trans coupling) | ~10 Hz (cis coupling) | |

| ¹³C NMR | Carbonyl carbon (C=O) | ~202 ppm | ~202 ppm |

| Olefinic carbons (C=C) | ~125-135 ppm | ~125-135 ppm | |

| IR Spectroscopy | C=O stretch (aldehyde) | ~1725 cm⁻¹ | ~1725 cm⁻¹ |

| C=C stretch | ~1670 cm⁻¹ | ~1670 cm⁻¹ | |

| C-H out-of-plane bend (trans) | ~965 cm⁻¹ | - | |

| C-H out-of-plane bend (cis) | - | ~700 cm⁻¹ |

Note: Specific chemical shifts in NMR can vary based on the solvent and concentration. The key differentiator is the coupling constant of the olefinic protons.

Experimental Protocols

Synthesis of this compound via Oxidation of 4-Hexen-1-ol (B3030600)

A common method for synthesizing aldehydes is the controlled oxidation of primary alcohols. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation as it minimizes over-oxidation to the carboxylic acid.

Materials:

-

(E)- or (Z)-4-Hexen-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether

Procedure:

-

A solution of 4-hexen-1-ol (1 equivalent) in anhydrous dichloromethane is added to a suspension of PCC (1.5 equivalents) in anhydrous dichloromethane at room temperature.

-

The reaction mixture is stirred for 2-3 hours until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude this compound is purified by fractional distillation or column chromatography on silica gel to yield the desired product.

Separation and Analysis of E/Z Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for separating and identifying volatile isomers like this compound.[1]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column (e.g., DB-5ms or HP-INNOWax, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

-

Split Ratio: 50:1

MS Conditions:

-

Ion Source Temperature: 230 °C[1]

-

Quadrupole Temperature: 150 °C[1]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.[1]

Data Analysis: The (E) and (Z) isomers will exhibit different retention times. Their identity is confirmed by comparing their mass spectra against a reference library (e.g., NIST). The mass spectrum for this compound typically shows a molecular ion peak (M⁺) at m/z 98, with characteristic fragmentation patterns.

Visualized Workflows and Logic

Experimental Workflow for Synthesis and Analysis

The following diagram outlines the typical workflow for synthesizing and characterizing this compound isomers.

Caption: Experimental workflow for the synthesis and analysis of this compound isomers.

Logic Diagram for Isomer Identification

This diagram provides a decision-making framework for identifying an unknown hexenal isomer based on spectroscopic data.

Caption: Decision tree for the spectroscopic identification of this compound stereoisomers.

Biological Relevance

While this compound itself is not as extensively studied as other green leaf volatiles, related unsaturated aldehydes are known to have biological activity. For instance, 4-hydroxy-2-hexenal (HHE), a lipid peroxidation product, is involved in cellular signaling and oxidative stress.[7][8] Some aldehydes exhibit antimicrobial and antibacterial properties.[9][10] The specific biological roles and signaling pathways of this compound isomers remain an area for further investigation.

Conclusion

The study of this compound and its isomers provides a clear example of how subtle changes in molecular geometry can lead to significant differences in physical and chemical properties. The (E) and (Z) stereoisomers can be distinguished and separated using standard laboratory techniques, primarily NMR spectroscopy and gas chromatography. The protocols and logical workflows detailed in this guide offer a robust framework for researchers engaged in the synthesis, characterization, and application of these and similar unsaturated aldehydes. Further research into the biological activities of individual this compound isomers could reveal novel applications in fields such as pharmacology and food science.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ISOMERIZATION AMONG THE ISOMERS OF 2-HEXENAL and 3-HEXENAL BY FOURIER TRANSFORM MICROWAVE SPECTROSCOPY | IDEALS [ideals.illinois.edu]

- 4. trans-4-Hexenal | C6H10O | CID 5283308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, (4Z)- | C6H10O | CID 11094547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound (E)-4-Hexenal (FDB011613) - FooDB [foodb.ca]

- 7. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 8. elifesciences.org [elifesciences.org]

- 9. Anti-Vibrio parahaemolyticus Mechanism of Hexanal and Its Inhibitory Effect on Biofilm Formation [mdpi.com]

- 10. Antibacterial activity of 4-oxo-(E)-2-hexenal from adults and nymphs of the heteropteran, Dolycoris baccarum (Heteroptera: Pentatomidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Sources of 4-Hexenal in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-4-Hexenal, a volatile C6 aldehyde, has been identified as a natural constituent in a limited number of plant species, contributing to their characteristic aroma profiles. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence, biosynthesis, and physiological roles of 4-hexenal in plants. While quantitative data remains sparse, this document synthesizes available qualitative information, details relevant analytical methodologies, and presents the established biosynthetic and signaling pathways. This guide is intended to serve as a valuable resource for researchers investigating plant volatiles and their potential applications.

Natural Occurrence of this compound in Plants

(Z)-4-Hexenal has been qualitatively identified as a volatile organic compound in the following plant species:

While the presence of hexenals in watermelon has been reported, the specific isomer is often not defined. One study on watermelon reported the relative abundance of an unspecified hexenal (B1195481) isomer to be between 14.5% and 22.6% of the total volatile organic compounds.[2] It is important to note that comprehensive quantitative data on the concentration of this compound in various plant tissues is largely unavailable in current scientific literature.

Biosynthesis of C6 Aldehydes: The Lipoxygenase (LOX) Pathway

The formation of C6 aldehydes, including this compound, in plants is primarily initiated by tissue damage, which triggers the lipoxygenase (LOX) pathway.[1] The key substrates for this pathway are polyunsaturated fatty acids, predominantly linoleic acid and α-linolenic acid, which are released from cellular membranes upon wounding.

The biosynthetic cascade involves the following key enzymatic steps:

-

Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of polyunsaturated fatty acids to form fatty acid hydroperoxides.

-

Hydroperoxide Lyase (HPL): This enzyme cleaves the fatty acid hydroperoxides to produce C6 aldehydes and a C12 oxo-acid.

The specific isomer of the resulting hexenal is dependent on the substrate and the specific enzymes present in the plant species.

Figure 1: Simplified biosynthesis of C6 aldehydes via the lipoxygenase pathway.

Role in Plant Defense Signaling

Hexenals, as part of the green leaf volatiles (GLVs), play a significant role in plant defense mechanisms. Their release upon herbivory or pathogen attack can induce both direct and indirect defense responses. While specific research on this compound is limited, the general signaling pathway for hexenals involves:

-

Early Signaling Events: Rapid responses including a burst of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and an influx of calcium ions (Ca²⁺) into the cytoplasm.[3]

-

Hormonal Crosstalk: Activation of defense-related hormone signaling pathways, primarily involving jasmonic acid (JA) and salicylic (B10762653) acid (SA).[4]

This signaling cascade ultimately leads to the transcriptional reprogramming of the plant cell, resulting in the production of defense-related proteins and secondary metabolites.

Figure 2: Generalized signaling pathway of hexenals in plant defense.

Experimental Protocols

The analysis of volatile compounds like this compound from plant matrices is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective

To extract, identify, and quantify this compound and other volatile aldehydes from a plant tissue sample.

Materials

-

Fresh plant tissue (e.g., onion bulb, watermelon fruit)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Internal standard (e.g., d8-4-hexenal or other labeled aldehyde)

-

Sodium chloride (NaCl)

-

Deionized water

Experimental Workflow

Figure 3: Experimental workflow for the analysis of this compound in plants.

Detailed Procedure

-

Sample Preparation:

-

Weigh a precise amount of fresh plant tissue (e.g., 1-5 g).

-

Homogenize the tissue in a minimal amount of deionized water.

-

-

Vial Loading:

-

Transfer the homogenate to a 20 mL headspace vial.

-

Add a saturated solution of NaCl to enhance the release of volatiles.

-

Spike the sample with a known concentration of the internal standard.

-

Immediately seal the vial with a magnetic screw cap.

-

-

Incubation and Equilibration:

-

Place the vial in a heated agitator (e.g., at 40-60 °C for 15-30 minutes) to allow for the equilibration of volatiles in the headspace.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Thermally desorb the analytes from the SPME fiber in the GC injector port (e.g., at 250 °C for 2-5 minutes) in splitless mode.

-

GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 5 °C/minute.

-

Ramp: Increase to 250 °C at a rate of 10 °C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/minute).

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass scan range: m/z 35-350.

-

Ion source temperature: 230 °C.

-

Transfer line temperature: 280 °C.

-

-

-

Data Analysis:

-

Identification: Identify this compound by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley) and by comparing its retention index with literature values.

-

Quantification: Calculate the concentration of this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

-

Quantitative Data Summary

As previously stated, specific quantitative data for this compound in plants is extremely limited. The following table summarizes the available information.

| Plant Species | Common Name | Plant Part | Compound | Concentration/Abundance | Reference |

| Allium cepa | Onion | Bulb | (Z)-4-Hexenal | Qualitatively Identified | [1] |

| Allium fistulosum | Welsh Onion | Bulb | (Z)-4-Hexenal | Qualitatively Identified | [1] |

| Citrullus lanatus | Watermelon | Fruit | Hexenal (isomer not specified) | 14.5 - 22.6% (relative abundance) | [2] |

Conclusion

This compound is a naturally occurring volatile compound in certain plants, biosynthesized through the lipoxygenase pathway and implicated in plant defense signaling. While its presence has been confirmed in species like onion and watermelon, a significant knowledge gap exists regarding its quantitative distribution across the plant kingdom. The methodologies outlined in this guide provide a robust framework for researchers to pursue the quantification of this compound and further elucidate its physiological and ecological significance. Future research should focus on obtaining precise quantitative data for this compound in a wider range of plant species and under various physiological and environmental conditions to fully understand its role in plant biology.

References

The Biosynthesis of 4-Hexenal: A Technical Guide to the Lipoxygenase Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of 4-hexenal and related C6-aldehydes, pivotal components of the green leaf volatile (GLV) profile in plants. These compounds are not only responsible for the characteristic aroma of freshly cut grass but also play crucial roles in plant defense and signaling. This document details the core enzymatic pathway, presents quantitative data on enzyme kinetics and product formation, provides comprehensive experimental protocols, and visualizes the key processes and workflows.

Core Biosynthesis Pathway: The Lipoxygenase (LOX) Cascade

The biosynthesis of this compound and other C6-aldehydes is primarily initiated by the lipoxygenase (LOX) pathway, a metabolic cascade triggered by tissue damage in plants. This pathway involves a series of enzymatic reactions that convert polyunsaturated fatty acids (PUFAs) into a variety of bioactive oxylipins. The formation of C6-aldehydes is a two-step enzymatic process involving lipoxygenase (LOX) and hydroperoxide lyase (HPL).[1]

Step 1: Lipoxygenase-Mediated Dioxygenation

Upon mechanical wounding, lipases are activated and release PUFAs, primarily linolenic acid (C18:3) and linoleic acid (C18:2), from cell membranes.[2] Lipoxygenases (EC 1.13.11.12), non-heme iron-containing enzymes, then catalyze the insertion of molecular oxygen into the fatty acid backbone.[3] Plant LOXs are classified based on their positional specificity of oxygenation, with 9-LOX and 13-LOX being the most common. The formation of C6 aldehydes specifically originates from 13-hydroperoxy derivatives.[1][4] 13-LOX converts linolenic acid to 13(S)-hydroperoxy-linolenic acid (13-HPOT).[4]

Step 2: Hydroperoxide Lyase-Mediated Cleavage

The resulting hydroperoxide is then cleaved by hydroperoxide lyase (HPL; EC 4.1.2.x), a cytochrome P450 enzyme (CYP74B).[5] HPL cleaves the C12-C13 bond of 13-HPOT to yield a C6-aldehyde, (Z)-3-hexenal, and a C12-oxo-acid.[6]

Isomerization to (E)-2-Hexenal and Formation of other Hexenals

(Z)-3-hexenal is often the initial C6-aldehyde product. This isomer can then be converted to the more stable (E)-2-hexenal ("leaf aldehyde") either spontaneously or enzymatically by a (Z)-3:(E)-2-hexenal isomerase.[1][7] While the biosynthesis of (Z)-3-hexenal and (E)-2-hexenal is well-documented, the specific pathway leading to this compound is less defined. (Z)-4-hexenal has been identified as a natural product in onions and is theoretically derived from the oxidation of linolenic acid, likely through subsequent isomerization steps.[8][9]

Quantitative Data

The efficiency of this compound and related C6-aldehyde biosynthesis is dependent on the specific enzymes, substrate availability, and plant species. The following tables summarize key quantitative data from various studies.

Table 1: Specific Activity of Hydroperoxide Lyase (HPL) from Various Sources

| Enzyme Source | Recombinant Host | Substrate | Specific Activity | Reference |

| Psidium guajava (Guava) | E. coli JM109(DE3) | 13-HPOT | 159.95 U/mg | [4] |

| Camellia sinensis (Tea) | E. coli Rosetta (DE3) | Not specified | 0.20 µmol·min⁻¹·mg⁻¹ | [10] |

| Prunus dulcis (Almond) | E. coli | 9-HPOD | 2500 nmol/mg protein | [2] |

Note: 1 Unit (U) is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.

Table 2: Kinetic Parameters of Lipoxygenase (LOX)

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Optimal pH | Reference |

| Soybean LOX-1B | Linoleic Acid | 7.7 | 30.0 | 9.0 | [11] |

| Mung Bean Seedling LOX | Linoleic Acid | Not specified | Not specified | 6.5 | [12] |

Table 3: Product Yields from Recombinant Biosynthesis

| Organism | Enzymes Expressed | Substrate | Product | Titer | Reference |

| Komagataella phaffii | P. sapidus LOX, M. truncatula HPL | Linoleic Acid | Hexanal | 12.9 mM | [13] |

| Saccharomyces cerevisiae | Recombinant LOX and HPL | Fatty Acids | C6-aldehydes | ~60 mg/L | [14] |

| Olive Recombinant HPLwt | E. coli | 13-HPOD | Hexanal | 5.61 mM (93.5% conversion) | [15] |

| Olive Recombinant HPLwt | E. coli | 13-HPOT | (Z)-3-hexenal | 4.39 mM (73% conversion) | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Cloning and Recombinant Expression of Hydroperoxide Lyase (HPL)

This protocol describes the general steps for cloning an HPL gene and expressing the recombinant protein in E. coli.

3.1.1 Materials

-

Plant tissue for RNA extraction

-

RNA extraction kit

-

Reverse transcription kit

-

High-fidelity DNA polymerase

-

Gene-specific primers with restriction sites

-

pET expression vector (e.g., pET28b)

-

Competent E. coli expression strain (e.g., BL21(DE3))

-

LB medium, IPTG, and appropriate antibiotics

-

Ni-NTA affinity chromatography column

3.1.2 Protocol

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from the plant tissue of interest. Synthesize first-strand cDNA using a reverse transcriptase.[10]

-

PCR Amplification: Amplify the full-length HPL coding sequence using gene-specific primers containing appropriate restriction sites (e.g., NheI and XhoI).[4]

-

Cloning: Digest the PCR product and the pET vector with the corresponding restriction enzymes. Ligate the HPL insert into the linearized vector.

-

Transformation: Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α) for plasmid propagation. Verify the sequence of the construct.

-

Expression: Transform the verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).[2]

-

Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., 1 mM final concentration) and continue cultivation at a lower temperature (e.g., 18-21°C) overnight.[2]

-

For heme-containing HPLs, supplement the culture medium with heme precursors like δ-aminolevulinic acid (δ-ALA) and FeSO₄ to enhance the yield of active enzyme.[4]

-

Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

-

Centrifuge the lysate to pellet cell debris. Purify the His-tagged HPL protein from the supernatant using a Ni-NTA affinity column according to the manufacturer's instructions.[1]

Hydroperoxide Lyase (HPL) Activity Assay

This spectrophotometric assay measures HPL activity by monitoring the decrease in absorbance at 234 nm, which corresponds to the cleavage of the conjugated diene system in the fatty acid hydroperoxide substrate.[2]

3.2.1 Materials

-

Purified recombinant HPL or plant crude extract

-

Sodium phosphate (B84403) buffer (50 mM, pH 6.5)

-

Fatty acid hydroperoxide substrate (e.g., 13-HPOT or 9-HPOD)

-

UV-Vis spectrophotometer

3.2.2 Protocol

-

Prepare a reaction mixture in a quartz cuvette containing sodium phosphate buffer.

-

Add the enzyme solution (purified protein or crude extract) to the cuvette.

-

Initiate the reaction by adding the fatty acid hydroperoxide substrate (e.g., to a final concentration of 20 µM).[2]

-

Immediately monitor the decrease in absorbance at 234 nm over time.

-

Calculate the rate of substrate consumption using the molar extinction coefficient for the hydroperoxide (ε = 23,500 M⁻¹cm⁻¹). One unit of HPL activity can be defined as the amount of enzyme that converts 1 nmol of substrate per minute.[2]

Analysis of C6-Aldehydes by Headspace SPME-GC-MS

This protocol details the extraction and quantification of volatile C6-aldehydes from plant tissue using solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS).[2]

3.3.1 Materials

-

Plant tissue

-

Saturated CaCl₂ solution (to inactivate enzymes)

-

Headspace vials (e.g., 20 mL) with septa

-

SPME fiber assembly with a suitable fiber (e.g., 50/30 µm DVB/Carboxen/PDMS)

-

GC-MS system with a suitable capillary column (e.g., HP-INNOWax)

3.3.2 Protocol

-

Sample Preparation: Place a known amount of fresh or damaged plant tissue into a headspace vial. To analyze volatiles from intact tissue, add a saturated CaCl₂ solution to inactivate enzymes.[1]

-

SPME Extraction: Seal the vial and allow it to equilibrate. Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes at 25°C).[1]

-

GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption (e.g., 230°C for 3 minutes).[2]

-

Chromatography: Separate the volatile compounds using a suitable temperature program. For example: hold at 40°C for 5 minutes, then ramp to 200°C at a rate of 20°C/min, then ramp to 250°C in 5 minutes, and hold for 2 minutes.[2]

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify the compounds based on their mass spectra and retention times compared to authentic standards. For quantification, selective ion monitoring (SIM) can be used.

Conclusion

The biosynthesis of this compound and its isomers is a rapid, wound-induced process central to plant defense and the generation of characteristic "green" aromas. The core pathway, driven by the sequential action of lipoxygenase and hydroperoxide lyase on polyunsaturated fatty acids, is a key area of research for understanding plant-environment interactions and for the biotechnological production of natural flavor and fragrance compounds. This guide provides a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols to aid researchers in this field. Further investigation into the specific isomerases responsible for the full diversity of hexenal isomers will continue to be a fruitful area of study.

References

- 1. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Human Metabolome Database: Showing metabocard for (Z)-4-Hexenal (HMDB0040271) [hmdb.ca]

- 10. Molecular Cloning and Characterization of Hydroperoxide Lyase Gene in the Leaves of Tea Plant (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 12. Purification and characterization of lipoxygenase from mung bean (Vigna radiata L.) germinating seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetics of barley FA hydroperoxide lyase are modulated by salts and detergents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber [frontiersin.org]

- 15. researchgate.net [researchgate.net]

Toxicological Profile of 4-Hexenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for 4-Hexenal is limited. This guide leverages a read-across approach, primarily utilizing data from its structural isomer, trans-2-hexenal, a well-studied α,β-unsaturated aldehyde. This approach is consistent with evaluations by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA), which have not expressed safety concerns at current intake levels of this compound as a flavoring agent.[1][2][3]

Executive Summary

This compound, a volatile organic compound, has a toxicological profile largely informed by data from its structural analog, trans-2-hexenal. This guide provides a comprehensive overview of the available toxicological data, including acute and repeated-dose toxicity, and genotoxicity. Detailed experimental protocols for key studies are presented, and relevant biological pathways are visualized to provide a deeper understanding of the toxicological mechanisms.

Quantitative Toxicological Data

Due to the scarcity of direct data for this compound, the following tables summarize the key toxicological endpoints for the read-across surrogate, trans-2-hexenal.[1]

Table 1: Acute Toxicity of trans-2-Hexenal [1]

| Species | Route of Administration | Endpoint | Value (mg/kg bw) |

| Rat | Oral | LD50 | 780 |

| Rabbit | Dermal | LD50 | 600 |

Table 2: Repeated-Dose Toxicity of trans-2-Hexenal [1]

| Species | Duration | Route of Administration | NOAEL (mg/kg/day) | Study Type |

| Rat | 90 days | Oral (gavage) | 1000 | Subchronic |

Genotoxicity

Experimental Protocols

90-Day Repeated-Dose Oral Toxicity Study in Rodents (based on OECD Guideline 408)

This study aims to determine the potential adverse health effects of a substance following prolonged exposure.[1]

-

Animals: Young, healthy rodents (typically rats) of a single strain are used, with equal numbers of males and females.[1]

-

Dose Groups: At least three dose levels of the test substance are administered, along with a concurrent control group. The highest dose is selected to induce some toxicity without causing significant mortality.[1]

-

Administration: The test substance is administered orally, typically by gavage or in the diet, seven days a week for 90 days.[1]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.[1]

-

Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematological, clinical chemistry, and urinalysis assessments.[1]

-

Endpoint Evaluation: The study evaluates a wide range of endpoints, including mortality, clinical signs, body weight changes, organ weights, and microscopic changes in tissues, to determine the No-Observed-Adverse-Effect Level (NOAEL).[1]

Bacterial Reverse Mutation Test (Ames Test)

This test is used to assess the mutagenic potential of a chemical.

-

Principle: The assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test chemical is added to a culture of these bacteria. If the chemical is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic the metabolic processes in mammals.

-

Procedure:

-

The bacterial strain, the test chemical at various concentrations, and the S9 mix (if required) are combined in a test tube.

-

The mixture is poured onto a minimal agar (B569324) plate.

-

The plates are incubated for 48-72 hours.

-

-

Analysis: The number of revertant colonies (colonies that have undergone reverse mutation) is counted for each concentration of the test substance and compared to the control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic detoxification of unsaturated aldehydes via glutathione conjugation.

Caption: A simplified workflow for the bacterial reverse mutation (Ames) test.

Caption: Mechanism of DNA adduct formation by 4-oxo-2-hexenal.

References

- 1. benchchem.com [benchchem.com]

- 2. JECFA Evaluations-cis-4-HEXENAL- [inchem.org]

- 3. This compound, (4Z)- | C6H10O | CID 11094547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-oxo-2-hexenal, a mutagen formed by omega-3 fat peroxidation, causes DNA adduct formation in mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessing the genotoxic effects of two lipid peroxidation products (4-oxo-2-nonenal and 4-hydroxy-hexenal) in haemocytes and midgut cells of Drosophila melanogaster larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genotoxic properties of 4-hydroxyalkenals and analogous aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of 4-Hexenal: An In-depth Technical Guide

FOR IMMEDIATE RELEASE

A Comprehensive Technical Guide on the Safe Handling and Precautionary Measures for 4-Hexenal for Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed overview of the safety, handling, and toxicological profile of this compound. Due to the limited availability of direct toxicological data for this compound, this guide employs a read-across approach, leveraging data from structurally similar and well-studied analogous compounds, primarily trans-2-hexenal (B146799) and hexanal. This methodology allows for a robust estimation of the potential hazards associated with this compound and the formulation of appropriate safety protocols.

Physicochemical Properties of this compound and Its Surrogates

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling. The table below summarizes the key properties of this compound and the surrogate compounds used for toxicological read-across.

| Property | This compound | trans-2-Hexenal | Hexanal |

| Molecular Formula | C₆H₁₀O | C₆H₁₀O | C₆H₁₂O |

| Molecular Weight | 98.14 g/mol | 98.14 g/mol | 100.16 g/mol |

| Appearance | Colorless liquid | Colorless liquid | Clear colorless liquid |

| Boiling Point | 125-129 °C @ 760 mmHg[1] | 139.17 °C[2] | 130-131 °C |

| Flash Point | ~18 °C (for (Z)-isomer)[3] | 38 °C[2] | 32 °C |

| Water Solubility | Slightly soluble | 5261 mg/L[2] | 5.77 g/L at 20.3 °C |

Toxicological Profile: A Read-Across Approach

Direct toxicological data for this compound is scarce. Therefore, this assessment relies on data from trans-2-hexenal and hexanal, which are structurally related aldehydes. This read-across approach is a scientifically accepted method for estimating the toxicity of a substance when direct data is unavailable.

Acute Toxicity

Acute toxicity data provides insights into the potential for adverse effects after a single exposure.

| Endpoint | Species | Route | Value | Surrogate Compound |

| LD₅₀ | Rat | Oral | 780 mg/kg bw[4] | trans-2-Hexenal |

| LD₅₀ | Rabbit | Dermal | 600 mg/kg bw[4] | trans-2-Hexenal |

| LD₅₀ | Rat | Oral | 4,890 mg/kg | Hexanal |

| LD₅₀ | Rabbit | Dermal | > 8,100 mg/kg | Hexanal |

Repeated-Dose and Reproductive Toxicity

Repeated-dose and reproductive toxicity studies help to understand the potential for long-term health effects.

| Endpoint | Species | Duration | Route | Value | Surrogate Compound |

| NOAEL | Rabbit | 13 weeks | Oral (gavage) | 200 mg/kg bw/day[4] | trans-2-Hexenal |

| NOAEL | Rat | - | Oral (gavage) | 1000 mg/kg/day[5] | Hexanal (Reproductive) |

| NOAEL | Rat | - | - | 333.33 mg/kg/day[5] | Hexanal (Repeated Dose) |

Skin and Eye Irritation

Based on GHS classifications for the surrogate compound hexanal, this compound is expected to cause skin and serious eye irritation.

Skin Sensitization

The potential for a substance to cause an allergic skin reaction is a critical safety consideration.

| Endpoint | Value | Surrogate Compound |

| NESIL | 18 µg/cm²[2] | trans-2-Hexenal |

| NESIL | 3000 µg/cm²[5] | Hexanal |

Genotoxicity and Carcinogenicity

-

Genotoxicity: In vitro studies on trans-2-hexenal have shown some positive results in bacterial reverse mutation assays (Ames test) without metabolic activation.[4] An in vivo micronucleus test in human buccal mucosa cells also indicated a positive result for trans-2-hexenal.[4] For hexanal, data on the read-across analog heptanal (B48729) suggests it is not expected to be genotoxic.[5]

-

Carcinogenicity: While there is no direct data for this compound, some studies suggest a carcinogenic potential for trans-2-hexenal based on epigenetic effects.[6]

Signaling Pathways of Toxicity

Alpha,beta-unsaturated aldehydes, the chemical class to which this compound belongs, are known to exert their toxic effects through interactions with cellular signaling pathways. Two key pathways are the Keap1-Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Nrf2 Signaling Pathway Activation by this compound.

NF-κB Signaling Pathway Activation by this compound.

Experimental Protocols for Key Toxicological Assays

Detailed methodologies for key toxicological assays are crucial for the interpretation of safety data. The following protocols are based on internationally recognized OECD guidelines.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test System: Healthy, young adult albino rabbits.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.

-

A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch.

-

The patch is held in contact with the skin with a semi-occlusive dressing for a 4-hour exposure period.[5][7]

-

Following exposure, residual test substance is removed.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[8]

-

-

Evaluation: Dermal reactions are scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To assess the potential of a substance to cause eye irritation or corrosion.

-

Test System: Healthy, young adult albino rabbits.

-

Procedure:

-

Evaluation: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system. The reversibility of the lesions is also assessed.[9]

Skin Sensitization: Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

-

Objective: To determine the potential of a substance to induce skin sensitization.

-

Test System: Mice (typically CBA/J strain).

-

Procedure:

-

The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.

-

On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously.

-

Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by β-scintillation counting.[6][10]

-

-

Evaluation: The proliferation of lymphocytes is expressed as a Stimulation Index (SI). A substance is classified as a sensitizer (B1316253) if the SI is ≥ 3.[6][10] The EC3 value, the concentration that produces an SI of 3, is used to estimate the sensitizing potency.

Exposure Controls and Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, and its flammability, strict exposure controls and appropriate personal protective equipment are mandatory when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical/ventilating/lighting equipment.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and an apron.

-

Respiratory Protection: If working outside a fume hood or in poorly ventilated areas, use a NIOSH-approved respirator with an organic vapor cartridge.

-

Emergency Procedures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Consult a physician.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Occupational Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PELs) established by the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH) for this compound.[11][12][13][14] In the absence of specific limits, exposure should be minimized to the lowest achievable level.

Conclusion

While direct toxicological data for this compound is limited, a read-across approach using data from structurally similar aldehydes indicates that it should be handled as a flammable liquid that is a skin and serious eye irritant, and a potential skin sensitizer. The genotoxic and carcinogenic potential cannot be fully ruled out based on the available data for related compounds. Strict adherence to the safety precautions, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize the risk of exposure and ensure the safety of all personnel. Further research to generate direct toxicological data for this compound is warranted to refine this safety assessment.

References

- 1. This compound, (4Z)- | C6H10O | CID 11094547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. (Z)-4-hexenal, 4634-89-3 [thegoodscentscompany.com]

- 4. benchchem.com [benchchem.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Assessing the genotoxic effects of two lipid peroxidation products (4-oxo-2-nonenal and 4-hydroxy-hexenal) in haemocytes and midgut cells of Drosophila melanogaster larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 12. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]

- 13. chemsafetypro.com [chemsafetypro.com]

- 14. resources.duralabel.com [resources.duralabel.com]

The Discovery and History of 4-Hexenal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexenal, a six-carbon unsaturated aldehyde, is a volatile organic compound (VOC) with significance in the fields of flavor chemistry, plant science, and as a potential biomarker. It exists as two geometric isomers, (E)-4-Hexenal and (Z)-4-Hexenal, each contributing distinct aromatic notes. While its isomer, (Z)-3-hexenal, is famously associated with the smell of freshly cut grass, this compound isomers are key components in the aroma profiles of various fruits and vegetables, most notably onions. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, natural occurrence, biosynthesis, and analytical methodologies for this compound.

Discovery and History

The precise historical moment of the discovery of this compound is not marked by a singular event or publication but is rather intertwined with the advancements in analytical chemistry, particularly the development of gas chromatography-mass spectrometry (GC-MS) in the mid-20th century. The identification of its more prevalent isomer, cis-3-Hexenal, was first reported in 1962. It is highly probable that this compound was identified and characterized in the subsequent years as these analytical techniques became more sophisticated, allowing for the separation and identification of closely related isomers within complex mixtures of natural volatiles. Its formal recognition is evidenced by its inclusion in flavor and fragrance databases, such as its FEMA (Flavor and Extract Manufacturers Association) number 3496 for the (Z)-isomer. Early research into the volatile compounds of foods, such as onions and other Allium species, undoubtedly led to its identification as a contributor to their characteristic aromas.

Physicochemical Properties

The physical and chemical properties of the (E) and (Z) isomers of this compound are summarized in the tables below. This data is crucial for its handling, storage, and application in research and development.

Table 1: Physicochemical Properties of (E)-4-Hexenal

| Property | Value |

| Molecular Formula | C6H10O |

| Molecular Weight | 98.14 g/mol |

| Appearance | Colorless liquid |

| Odor | Green, vegetable |

| Boiling Point | 73.0 - 75.0 °C @ 100.00 mm Hg |

| Density | 0.824 - 0.832 g/cm³ |

| Refractive Index | 1.417 - 1.424 |

Table 2: Physicochemical Properties of (Z)-4-Hexenal

| Property | Value |

| Molecular Formula | C6H10O |

| Molecular Weight | 98.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Green, grassy |

| Boiling Point | 125.0 - 129.0 °C @ 760.00 mm Hg |

| Density | 0.958 - 0.971 g/cm³ @ 25.00 °C |

| Refractive Index | 1.428 - 1.432 @ 20.00 °C |

| Flash Point | 17.78 °C |

Synthesis of (Z)-4-Hexenal

A common and effective laboratory-scale synthesis of (Z)-4-Hexenal involves the controlled oxidation of the corresponding alcohol, (Z)-hex-4-en-1-ol. This method preserves the stereochemistry of the cis-double bond.

Experimental Protocol: Oxidation of (Z)-hex-4-en-1-ol using Pyridinium (B92312) Chlorochromate (PCC)

Materials:

-

(Z)-hex-4-en-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous diethyl ether

-

Celite® or Celatom®

-

Anhydrous magnesium sulfate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (Z)-hex-4-en-1-ol (1 equivalent) in anhydrous dichloromethane.

-

To this solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

-

Stir the resulting mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Pass the mixture through a short pad of silica gel topped with a layer of Celite® to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether to ensure complete elution of the product.

-

Combine the organic filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by fractional distillation or column chromatography on silica gel to yield pure (Z)-4-Hexenal.

Natural Occurrence and Biosynthesis

(Z)-4-Hexenal is a naturally occurring volatile compound found in a variety of plants.[1] It has been identified as a component of the aroma of onions (Allium cepa) and Welsh onions (Allium fistulosum).[1] this compound is classified as a Green Leaf Volatile (GLV), a class of C6 aldehydes and alcohols released by plants upon tissue damage, such as from herbivory or mechanical stress.

The biosynthesis of GLVs, including this compound, originates from the lipoxygenase (LOX) pathway. This pathway is initiated by the release of polyunsaturated fatty acids, primarily linolenic acid, from plant cell membranes upon wounding. While the general pathway is well-understood, the specific enzymes in Allium cepa that lead to the formation of the 4-isomer are not fully elucidated.

The key steps in the biosynthesis of C6 aldehydes are:

-

Lipoxygenase (LOX) Catalysis: 13-lipoxygenase incorporates molecular oxygen into linolenic acid to form 13-hydroperoxylinolenic acid.

-

Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxide is then cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid.

-

Isomerization: While (Z)-3-hexenal is a primary product, isomerization can occur, potentially leading to the formation of (Z)-4-Hexenal. The exact mechanism and enzymes involved in this specific isomerization in onions require further investigation.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in various matrices. Due to its volatile nature, headspace sampling techniques, such as solid-phase microextraction (SPME), are often employed for sample preparation.

Experimental Protocol: GC-MS Analysis of (Z)-4-Hexenal using Headspace SPME

Materials:

-

SPME fiber assembly (e.g., 65 µm Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

-

Headspace vials (20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Helium (carrier gas)

-

Internal standard (e.g., deuterated hexanal)

Sample Preparation (HS-SPME):

-

Place a known amount of the sample (e.g., homogenized plant tissue, food product) into a headspace vial.

-

For solid samples, the addition of a small amount of water may facilitate the release of volatiles.

-

Spike the sample with a known amount of an internal standard for quantitative analysis.

-

Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow for equilibration of the volatiles in the headspace.

-

Expose the SPME fiber to the headspace for a specific time (e.g., 20-40 minutes) to adsorb the analytes.

-

Retract the fiber and immediately introduce it into the hot GC injector for thermal desorption of the analytes onto the analytical column.

GC-MS Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/minute to 250 °C

-

Final hold: 5 minutes at 250 °C

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Transfer Line Temperature: 280 °C

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Full scan (e.g., m/z 35-350) for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantitative analysis.

Conclusion

This compound, in both its (E) and (Z) isomeric forms, is a significant volatile compound with a rich, albeit not definitively documented, history tied to the evolution of analytical science. Its presence in common food sources like onions underscores its importance in flavor chemistry. The well-established synthetic routes and analytical protocols detailed in this guide provide a solid foundation for researchers and scientists in various disciplines. Further exploration into the specific enzymatic pathways of its biosynthesis in different plant species and its potential physiological roles will undoubtedly continue to be areas of active research.

References

The Environmental Fate of 4-Hexenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of 4-Hexenal, a six-carbon unsaturated aldehyde. Given the limited direct experimental data on this compound, this document synthesizes available information on structurally similar compounds, outlines standardized testing protocols, and provides an informed assessment of its expected behavior in the environment. This guide is intended to support environmental risk assessments and inform safe handling and disposal practices.

Chemical Identity and Physical Properties

This compound is an organic compound with the chemical formula C₆H₁₀O. It exists as two geometric isomers, (E)-4-Hexenal and (Z)-4-Hexenal. Its environmental transport and partitioning are influenced by its physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound Isomers

| Property | (E)-4-Hexenal | (Z)-4-Hexenal | Reference |

| Molecular Formula | C₆H₁₀O | C₆H₁₀O | - |

| Molecular Weight | 98.14 g/mol | 98.14 g/mol | - |

| CAS Number | 25166-87-4 | 4634-89-3 | - |

| Boiling Point | 125-129 °C @ 760 mmHg | 73-75 °C @ 100 mmHg | - |

| Water Solubility | Slightly soluble | Slightly soluble | - |

| logP (octanol-water partition coefficient) | 1.64 (estimated) | 1.00 (estimated) | - |

Environmental Fate and Transport

The environmental fate of this compound is governed by a combination of transport and degradation processes in the atmosphere, water, and soil.

Atmospheric Fate

The primary sink for this compound in the atmosphere is expected to be through oxidation by hydroxyl (OH) radicals and, to a lesser extent, by photolysis.[1][2] Due to the lack of direct experimental data for this compound, data for its structural isomer, trans-2-hexenal (B146799), is used as a surrogate to estimate its atmospheric lifetime.

The reaction with OH radicals is considered the main degradation pathway.[1][2] The rate coefficients for the reaction of OH radicals with unsaturated aldehydes show a slight negative temperature dependence.[1][2] The tropospheric lifetime of these aldehydes due to reaction with OH radicals is estimated to be in the order of hours.[3]

Photolysis can also contribute to the atmospheric degradation of aldehydes.[1][2] The absorption cross-sections of hexenal (B1195481) isomers indicate that they can absorb ultraviolet radiation in the atmospherically relevant range, leading to their breakdown.[1][2]

Table 2: Atmospheric Fate Data for Hexenal Isomers (using trans-2-hexenal as a surrogate)

| Parameter | Value | Reference |

| OH Radical Reaction Rate Constant (kOH) | Slightly negative temperature dependence | [1][2] |

| Estimated Tropospheric Lifetime (vs. OH) | Hours | [3] |

| Photolysis | Contributes to degradation | [1][2] |

Aquatic Fate

In the aquatic environment, the fate of this compound is primarily determined by biodegradation, with hydrolysis and photolysis potentially playing minor roles.

Biodegradation: As an organic compound, this compound is expected to be susceptible to microbial degradation. The rate and extent of biodegradation will depend on factors such as the microbial population, temperature, and nutrient availability. While specific data for this compound is not available, unsaturated aldehydes are generally considered to be biodegradable.